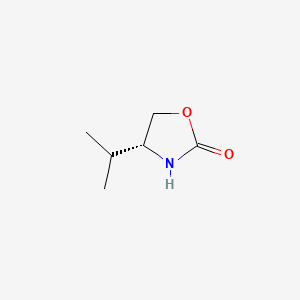

(R)-4-Isopropyl-2-oxazolidinone

Übersicht

Beschreibung

®-4-Isopropyl-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. The ®-4-Isopropyl-2-oxazolidinone is particularly notable for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of ®-4-Isopropyl-2-oxazolidinone often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Cleavage with LiOH/H₂O₂

The cleavage of (R)-4-isopropyl-2-oxazolidinone derivatives under basic oxidative conditions is a critical reaction for recovering chiral auxiliaries and generating carboxylic acids or hydroxyamides. A study using LiOH/H₂O₂ demonstrated the following mechanism :

-

Step 1: Nucleophilic attack by LiOOH forms a percarboxylate intermediate.

-

Step 2: Disproportionation with excess H₂O₂ releases 1 equiv of O₂ and yields the carboxylate.

-

Step 3: Residual H₂O₂ is quenched during workup.

Key Data:

| Parameter | Value |

|---|---|

| H₂O₂ consumption | 2 equiv per cleavage |

| O₂ release | 1 equiv per reaction |

| Typical yield (acid) | 70–80% |

This reaction is scalable but requires careful control of H₂O₂ concentration to mitigate rapid O₂ evolution .

Oxidative Homocoupling

This compound derivatives undergo titanium-mediated oxidative homocoupling to form enantiopure 1,4-diols or diacids. For example, treatment with TiCl₄ in THF at −78°C facilitates dimerization :

Reaction Conditions:

-

Substrate: (4S)-Isopropyl-3-propionyl-2-oxazolidinone (analogous to R-isomer)

-

Reagents: TiCl₄ (1.1 equiv), LDA (2.2 equiv)

-

Temperature: −78°C

Product Application:

The dimer serves as a precursor to (2R,3R)-2,3-dimethyl-1,4-butanediol, a valuable chiral building block .

Asymmetric Alkylation and Acylation

As a chiral auxiliary, this compound directs stereoselective alkylation and acylation reactions. For instance:

-

Enolate Formation: Treatment with LDA generates a chiral enolate, which reacts with electrophiles (e.g., alkyl halides) to form α-substituted products with >95% enantiomeric excess (ee) .

-

Acylation: Propionylation at the 3-position using propionyl chloride yields derivatives for further functionalization .

Case Study – Methylphenidate Synthesis:

The auxiliary enabled enantioselective synthesis of methylphenidate (ADHD drug) with 98% ee, demonstrating its utility in pharmaceutical applications.

Reduction

-

LiAlH₄ Reduction: Converts the oxazolidinone ring to a corresponding alcohol, retaining stereochemistry .

Oxidation

-

KMnO₄ Oxidation: Transforms the isopropyl group to a ketone, though this is less common due to steric hindrance.

Substitution

-

Nucleophilic Substitution: The oxazolidinone’s carbonyl group reacts with amines or thiols under basic conditions, forming urea or thiourea derivatives.

Antimicrobial Activity

While not a direct chemical reaction, derivatives of this compound exhibit antimicrobial properties. For example:

| Compound | MIC against S. aureus (µg/mL) |

|---|---|

| Oxazolidinone 5 | 15–21 |

| Acetonide 14 | 2.0 |

The rigid oxazolidinone ring enhances activity against Gram-positive bacteria .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(R)-4-Isopropyl-2-oxazolidinone serves as a crucial intermediate in the synthesis of diverse pharmaceuticals. Its role is particularly prominent in developing drugs targeting neurological disorders and antimicrobial agents.

Key Findings:

- Antimicrobial Activity: Compounds derived from oxazolidinones have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that certain oxazolidinones exhibited minimum inhibitory concentration (MIC) values below 2.0 μg/mL against resistant strains .

- Neurological Agents: Its application in synthesizing drugs for neurological disorders highlights its importance in medicinal chemistry, where it aids in achieving desired therapeutic effects through precise molecular configurations .

Chiral Catalysis

The unique chiral properties of this compound make it invaluable in asymmetric synthesis. This capability allows chemists to produce specific enantiomers essential for drug efficacy.

Applications:

- Synthesis of Chiral Drugs: The compound is utilized as a chiral auxiliary in the synthesis of various pharmaceuticals, enhancing the stereoselectivity of reactions .

- Catalytic Reactions: It plays a significant role in catalytic processes that require chirality, thereby improving the yield and purity of desired products .

Food Industry

In the food sector, this compound is employed as a flavoring agent and additive. Its ability to enhance sensory profiles while adhering to safety regulations makes it a preferred choice.

Benefits:

- Flavor Enhancement: The compound contributes to improving the taste and aroma of food products without compromising safety standards .

- Regulatory Compliance: Its use is aligned with food safety regulations, ensuring consumer protection while enhancing product quality .

Cosmetic Formulations

The incorporation of this compound into cosmetic products is driven by its stabilizing properties. This application helps improve the texture and longevity of various formulations.

Properties:

- Stabilization: The compound aids in maintaining the stability of creams and lotions, which is critical for their effectiveness over time .

- Texture Improvement: It enhances the sensory experience of cosmetic products, making them more appealing to consumers .

Research Applications

In academic and industrial laboratories, this compound is extensively used in various chemical reactions and studies.

Research Insights:

- Synthetic Pathways Exploration: The compound is pivotal in exploring new synthetic pathways and reaction mechanisms, facilitating advancements in chemical research .

- Case Studies: Research has demonstrated its utility in synthesizing complex molecules through innovative methodologies that leverage its unique structural attributes .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | < 0.5 | Enterococcus faecium |

| Compound B | < 1.0 | MRSA |

| Compound C | < 2.0 | Staphylococcus aureus |

Table 2: Applications Across Industries

| Industry | Application | Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Targeted therapeutic effects |

| Chiral Catalysis | Asymmetric synthesis | Enhanced enantiomer production |

| Food Industry | Flavoring agent | Improved sensory profiles |

| Cosmetic | Stabilizing agent | Enhanced product longevity and texture |

| Research | Synthetic pathway exploration | Advancement in chemical methodologies |

Wirkmechanismus

The mechanism of action of ®-4-Isopropyl-2-oxazolidinone involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. This is achieved through its ability to form stable complexes with reactants, thereby influencing the stereochemical outcome of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-Isopropyl-2-oxazolidinone: The enantiomer of ®-4-Isopropyl-2-oxazolidinone, used in similar applications but with opposite stereochemistry.

4-Methyl-2-oxazolidinone: A simpler oxazolidinone derivative with different substituents.

4-Phenyl-2-oxazolidinone: Another oxazolidinone derivative with a phenyl group instead of an isopropyl group.

Uniqueness

®-4-Isopropyl-2-oxazolidinone is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to form stable complexes with reactants and influence the stereochemical outcome of reactions sets it apart from other oxazolidinone derivatives.

Biologische Aktivität

(R)-4-Isopropyl-2-oxazolidinone, a member of the oxazolidinone class, has garnered attention for its diverse biological activities and applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight: 129.16 g/mol

- Density: 1.0 ± 0.1 g/cm³

- Melting Point: 70-73 °C

- Boiling Point: 291.1 ± 7.0 °C

- Solubility: Insoluble in water

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method improves yield and reduces reaction time significantly compared to traditional methods. For instance, the treatment of amino alcohols with diethyl carbonate under microwave irradiation has shown improved yields of oxazolidinones .

- Chiral Auxiliary Synthesis : The compound is often used as a chiral auxiliary in asymmetric synthesis, allowing for the creation of specific enantiomers essential for drug efficacy .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have demonstrated that derivatives containing the oxazolidinone ring show potent activity against methicillin-resistant strains (MRSA) due to their structural rigidity and planarity .

Table 1: Antimicrobial Activity Against Staphylococcus aureus

Neurological Applications

Research indicates that this compound serves as an important intermediate in developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems could lead to therapeutic advancements in treating conditions such as depression and anxiety .

Chiral Catalysis

The compound's chiral properties make it valuable in asymmetric synthesis, where it aids in producing specific enantiomers necessary for various pharmaceutical applications . This characteristic enhances its utility in drug development processes.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of several oxazolidinone derivatives against different strains of S. aureus. The results indicated that certain modifications to the oxazolidinone structure significantly enhanced antimicrobial potency, underscoring the importance of structural optimization in drug design .

- Pharmacological Research : Another investigation focused on the neuropharmacological effects of this compound, revealing its potential in modulating neurotransmitter release and providing insights into its role as a therapeutic agent for neurological disorders .

Eigenschaften

IUPAC Name |

(4R)-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348923 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95530-58-8 | |

| Record name | (R)-4-Isopropyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95530-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.